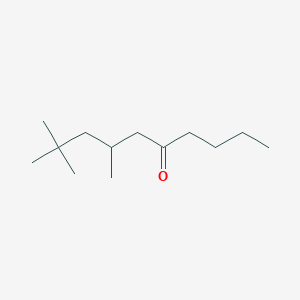
7,9,9-Trimethyldecan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9,9-Trimethyldecan-5-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldecan-5-one can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions, ensuring high yield and purity of the ketone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of hydrocarbons. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions
7,9,9-Trimethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone can yield the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 7,9,9-Trimethyldecanoic acid.
Reduction: 7,9,9-Trimethyldecan-5-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile.
科学研究应用
7,9,9-Trimethyldecan-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of ketone-based pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its characteristic odor.
作用机制
The mechanism of action of 7,9,9-Trimethyldecan-5-one involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and biological activity. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack, which is a key step in many of its chemical reactions.
相似化合物的比较
Similar Compounds
2,3,7-Trimethyldecane: A structurally similar alkane with different chemical properties due to the absence of a carbonyl group.
5,7,9-Trimethyldecanoic acid: An oxidized form of 7,9,9-Trimethyldecan-5-one with a carboxylic acid group.
7,9,9-Trimethyldecan-5-ol: The reduced form of this compound, possessing an alcohol group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
属性
CAS 编号 |
77373-15-0 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
7,9,9-trimethyldecan-5-one |
InChI |
InChI=1S/C13H26O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI 键 |
FOFUJODAIVFYDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)CC(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



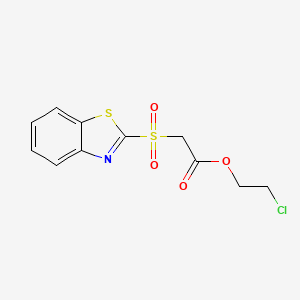
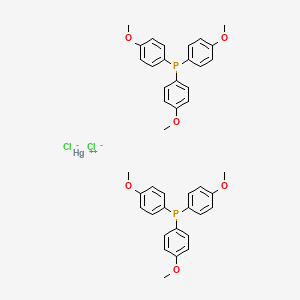
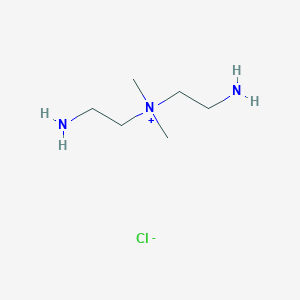
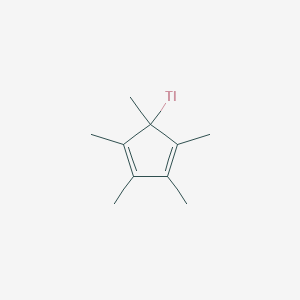
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)

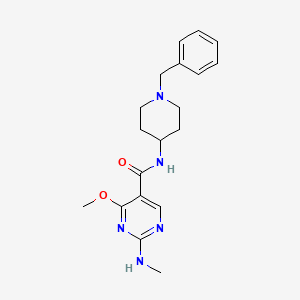

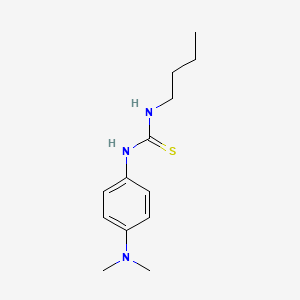

![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

